![molecular formula C29H29N3O3S B2393227 3-氨基-4-(4-甲氧基苯基)-7,7-二甲基-5-氧代-N-苯乙基-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-甲酰胺 CAS No. 892214-36-7](/img/structure/B2393227.png)

3-氨基-4-(4-甲氧基苯基)-7,7-二甲基-5-氧代-N-苯乙基-5,6,7,8-四氢噻吩并[2,3-b]喹啉-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

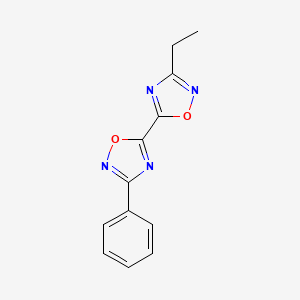

The compound “3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a complex organic molecule. It belongs to the class of heterocyclic compounds known as quinolines . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives involves a wide range of protocols that have been reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has the molecular formula C9H7N . The structure of the specific compound “3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” would be a complex derivative of this basic quinoline structure.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives often involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of the specific compound “3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” would depend on its specific structure and substituents.科学研究应用

合成与结构分析

- 研究深入探究了从 4-甲氧基苯甲醛开始合成含有喹喔啉部分的聚酰胺,展示了其优异的热稳定性以及由于其无定形性质和在极性非质子溶剂中的溶解性而在材料科学中的潜在应用 (Patil 等,2011)。

- 对使用 Stork 反应、分子内转氨基化和烷基化串联方案合成功能化的部分氢化的喹啉进行了研究,突出了这些化合物在新型有机材料和药物开发中的潜力 (Dyachenko 等,2019)。

- 对 3,4-二氢-4-氧代嘧啶并[4,5-b]喹啉-2-羧酸抗过敏剂的构效关系的研究提供了对增强此类化合物活性的化学修饰的见解,揭示了其在设计新的治疗剂方面的潜力 (Althuis 等,1980)。

潜在应用

- 对噻吩并[2,3-b]吡啶和呋喃并[2,3-b]吡啶衍生物的细胞毒性进行了研究,确定了对各种癌细胞系具有显着抗增殖活性的化合物,表明它们在癌症研究和治疗中的效用 (Hung 等,2014)。

- 一项关于苯并[b][1,6]萘啶的甲酰胺衍生物的合成和细胞毒活性的研究针对各种癌细胞系和体内模型证明了这些化合物在肿瘤学中的治疗潜力 (Deady 等,2003)。

未来方向

The field of quinoline derivatives is a vibrant area of research in medicinal chemistry, with new synthetic methods and potential therapeutic applications being discovered regularly . Future research will likely continue to explore new synthetic strategies, investigate the biological activity of novel quinoline derivatives, and optimize their properties for potential therapeutic use .

属性

IUPAC Name |

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O3S/c1-29(2)15-20-23(21(33)16-29)22(18-9-11-19(35-3)12-10-18)24-25(30)26(36-28(24)32-20)27(34)31-14-13-17-7-5-4-6-8-17/h4-12H,13-16,30H2,1-3H3,(H,31,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVZMXSDMCUTMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NCCC4=CC=CC=C4)N)C5=CC=C(C=C5)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-phenethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2393144.png)

![Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2393145.png)

![3-[(4-fluorophenyl)sulfanyl]-6-methoxy-2-(4-methoxyphenyl)-1H-1-benzothiophen-1-one](/img/structure/B2393150.png)

![Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate](/img/structure/B2393162.png)

![N-tert-butyl-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2393163.png)

![5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2393165.png)

![N-(5-chloro-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2393166.png)

![2-(1H-benzo[d]imidazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2393167.png)